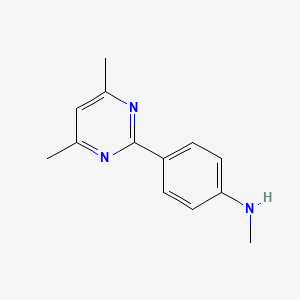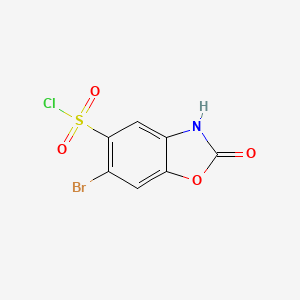
6-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromine atom, a sulfonyl chloride group, and a ketone group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride typically involves the reaction of 2-aminophenol with bromine to introduce the bromine atom at the 6-position. This is followed by the formation of the benzoxazole ring through cyclization. The sulfonyl chloride group is then introduced using chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvent (ethanol, tetrahydrofuran), temperature (0-25°C).
Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvent (water, acetone), temperature (0-50°C).
Major Products
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Sulfonothioate Derivatives: Formed by substitution with thiols.
Alcohol Derivatives: Formed by reduction of the ketone group.
Sulfonic Acids: Formed by oxidation of the sulfonyl chloride group.
Applications De Recherche Scientifique
6-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential as a building block in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride: Similar structure but with a methyl group instead of a bromine atom.
6,6’-Dibromoisoindigo: Contains bromine atoms and a similar heterocyclic structure.
2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Similar brominated compound with a different core structure.
Uniqueness
6-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications. The presence of the bromine atom and sulfonyl chloride group allows for a wide range of reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H3BrClNO4S |
|---|---|
Poids moléculaire |
312.53 g/mol |
Nom IUPAC |
6-bromo-2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H3BrClNO4S/c8-3-1-5-4(10-7(11)14-5)2-6(3)15(9,12)13/h1-2H,(H,10,11) |
Clé InChI |
HXDZOJXXLJACJH-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1S(=O)(=O)Cl)Br)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
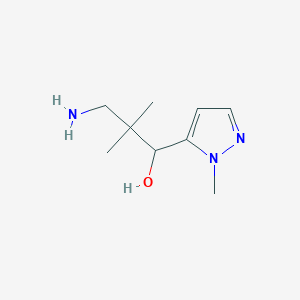

![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)

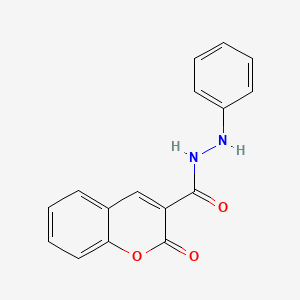
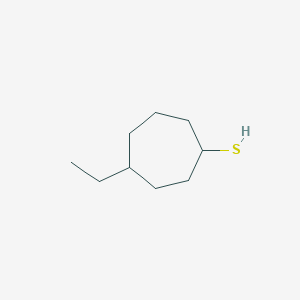
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)
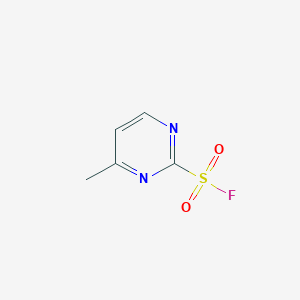

![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)
